Cas no 2137867-14-0 (Furan, 2-(bromomethyl)tetrahydro-2-[(2-propen-1-yloxy)methyl]-)
![Furan, 2-(bromomethyl)tetrahydro-2-[(2-propen-1-yloxy)methyl]- structure](https://www.kuujia.com/scimg/cas/2137867-14-0x500.png)
Furan, 2-(bromomethyl)tetrahydro-2-[(2-propen-1-yloxy)methyl]- Chemical and Physical Properties
Names and Identifiers
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- Furan, 2-(bromomethyl)tetrahydro-2-[(2-propen-1-yloxy)methyl]-
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- Inchi: 1S/C9H15BrO2/c1-2-5-11-8-9(7-10)4-3-6-12-9/h2H,1,3-8H2
- InChI Key: FIDLOUCRLZJTDW-UHFFFAOYSA-N
- SMILES: O1CCCC1(CBr)COCC=C
Furan, 2-(bromomethyl)tetrahydro-2-[(2-propen-1-yloxy)methyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-677439-10.0g |
2-(bromomethyl)-2-[(prop-2-en-1-yloxy)methyl]oxolane |
2137867-14-0 | 95.0% | 10.0g |
$6082.0 | 2025-03-12 | |
Enamine | EN300-677439-0.1g |
2-(bromomethyl)-2-[(prop-2-en-1-yloxy)methyl]oxolane |
2137867-14-0 | 95.0% | 0.1g |
$1244.0 | 2025-03-12 | |
Enamine | EN300-677439-0.25g |
2-(bromomethyl)-2-[(prop-2-en-1-yloxy)methyl]oxolane |
2137867-14-0 | 95.0% | 0.25g |
$1300.0 | 2025-03-12 | |
Enamine | EN300-677439-5.0g |
2-(bromomethyl)-2-[(prop-2-en-1-yloxy)methyl]oxolane |
2137867-14-0 | 95.0% | 5.0g |
$4102.0 | 2025-03-12 | |
Enamine | EN300-677439-2.5g |
2-(bromomethyl)-2-[(prop-2-en-1-yloxy)methyl]oxolane |
2137867-14-0 | 95.0% | 2.5g |
$2771.0 | 2025-03-12 | |
Enamine | EN300-677439-0.05g |
2-(bromomethyl)-2-[(prop-2-en-1-yloxy)methyl]oxolane |
2137867-14-0 | 95.0% | 0.05g |
$1188.0 | 2025-03-12 | |
Enamine | EN300-677439-1.0g |
2-(bromomethyl)-2-[(prop-2-en-1-yloxy)methyl]oxolane |
2137867-14-0 | 95.0% | 1.0g |
$1414.0 | 2025-03-12 | |
Enamine | EN300-677439-0.5g |
2-(bromomethyl)-2-[(prop-2-en-1-yloxy)methyl]oxolane |
2137867-14-0 | 95.0% | 0.5g |
$1357.0 | 2025-03-12 |
Furan, 2-(bromomethyl)tetrahydro-2-[(2-propen-1-yloxy)methyl]- Related Literature
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
Additional information on Furan, 2-(bromomethyl)tetrahydro-2-[(2-propen-1-yloxy)methyl]-
Chemical Profile of Furan, 2-(bromomethyl)tetrahydro-2-[(2-propen-1-yloxy)methyl]- CAS No. 2137867-14-0
Furan, 2-(bromomethyl)tetrahydro-2-[(2-propen-1-yloxy)methyl]-, identified by its Chemical Abstracts Service (CAS) number 2137867-14-0, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound belongs to the tetrahydrofuran (THF) class, characterized by a saturated five-membered ring containing two oxygen atoms. The presence of multiple functional groups, including a bromomethyl substituent and an allyloxy methyl group, makes it a versatile intermediate in the synthesis of various bioactive molecules.
The structural features of this compound make it particularly valuable in the development of drug candidates. The bromomethyl group is a well-known electrophile that can participate in nucleophilic substitution reactions, allowing for further functionalization. This property is particularly useful in constructing more complex molecular architectures, such as those found in natural products or designed drug molecules. Additionally, the allyloxy methyl group introduces a reactive site that can undergo various transformations, including cross-coupling reactions, which are pivotal in modern synthetic methodologies.
In recent years, there has been a surge in research focused on the development of novel therapeutic agents derived from tetrahydrofuran derivatives. The unique reactivity of compounds like Furan, 2-(bromomethyl)tetrahydro-2-[(2-propen-1-yloxy)methyl]- has been leveraged in the synthesis of molecules targeting various diseases. For instance, studies have demonstrated its utility in generating scaffolds for kinase inhibitors, which are crucial in treating cancers and inflammatory disorders. The ability to modify both the bromomethyl and allyloxy methyl groups allows researchers to fine-tune the pharmacological properties of these derivatives, optimizing their efficacy and selectivity.
One of the most compelling aspects of this compound is its role as a building block in medicinal chemistry. The THF core is a common motif in many biologically active compounds, owing to its ability to mimic natural products and facilitate interactions with biological targets. The introduction of electrophilic centers like the bromomethyl group enhances its utility in constructing more intricate structures. This has led to its incorporation into libraries of compounds used in high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates.
Recent advancements in synthetic chemistry have further highlighted the importance of compounds like Furan, 2-(bromomethyl)tetrahydro-2-[(2-propen-1-yloxy)methyl]-. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled the efficient construction of complex molecular frameworks from simpler precursors. These methods have been particularly effective in incorporating heteroatoms into drug-like molecules, which is often essential for achieving desired biological activity. The reactivity of the allyloxy methyl group has been exploited in palladium-catalyzed reactions, leading to the formation of carbon-carbon bonds that are critical for drug molecule design.
The pharmaceutical industry has also shown interest in this compound due to its potential applications in developing treatments for neurological disorders. Tetrahydrofuran derivatives have been investigated for their ability to modulate neurotransmitter systems, making them promising candidates for drugs targeting conditions such as epilepsy and Alzheimer's disease. The structural flexibility provided by the THF ring allows for the creation of molecules that can interact with specific receptors or enzymes involved in these pathways.
In addition to its pharmaceutical applications, Furan, 2-(bromomethyl)tetrahydro-2-[(2-propen-1-yloxy)methyl]- has found utility in materials science and agrochemical research. Its unique chemical properties make it a valuable precursor for synthesizing polymers and specialty chemicals with tailored functionalities. Researchers have explored its use in creating novel materials with applications ranging from coatings to electronic devices.
The synthesis of this compound typically involves multi-step processes that require careful optimization to ensure high yields and purity. Common synthetic routes include halogenation reactions to introduce the bromomethyl group and etherification reactions to incorporate the allyloxy methyl moiety. Advances in catalytic systems have improved the efficiency of these transformations, making it more feasible to produce this compound on an industrial scale.
As research continues to evolve, the demand for specialized intermediates like Furan, 2-(bromomethyl)tetrahydro-2-[(2-propen-1-yloxy)methyl]- is expected to grow. The increasing complexity of drug molecules necessitates access to versatile building blocks that can be easily modified to meet specific pharmacological requirements. This compound's unique combination of functional groups positions it as a key player in future developments within medicinal chemistry and synthetic organic chemistry.
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